

2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine chemical properties

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Compound of Interest

Compound Name: 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine

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An In-depth Technical Guide to the Chemical Properties of **2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with two chlorine atoms and a pyrazolyl group. The pyrimidine scaffold is a fundamental component in various biologically active molecules, including nucleic acids and numerous pharmaceuticals.^[1] The presence of two reactive chlorine atoms at the C2 and C4 positions makes this compound a versatile intermediate for synthesizing a wide range of derivatives through nucleophilic aromatic substitution (SNAr) reactions.^[2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, serving as a technical resource for professionals in chemical and pharmaceutical research.

Core Chemical Properties

The fundamental physicochemical properties of **2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine** are summarized below. While specific experimental data such as melting and boiling points are not widely published for this exact compound, properties can be inferred from closely related analogs like 2,4-dichloro-5-fluoropyrimidine, which is a solid with a melting point of 37-41 °C.

Property	Value	Source
CAS Number	1260860-26-1	[3] [4]
Molecular Formula	C7H4Cl2N4	[3] [4]
Molecular Weight	215.04 g/mol	[4]
Physical Form	Likely a solid at room temperature	Inferred from analogs
Storage	Sealed in a dry environment at room temperature	[4]

Spectroscopic Data

Detailed spectroscopic data for the title compound is not publicly available. However, the ¹H and ¹³C NMR spectra for the structurally similar compound, 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine, provide a valuable reference for spectral interpretation.[\[5\]](#)

Table 2: Reference NMR Data for 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine[\[5\]](#)

Nucleus	Chemical Shift (δ ppm)	Multiplicity & Coupling Constants (J, Hz)
1H NMR	8.96	s, 1H (Pyrimidine CH)
8.59	dd, J=2.77, 0.76 Hz, 1H (Pyrazole CH)	
7.89	d, J=0.76 Hz, 1H (Pyrazole CH)	
6.56	dd, J=2.77, 1.51 Hz, 1H (Pyrazole CH)	
13C NMR	163.04	s
160.86	q, J=7.09 Hz	
155.57	s	
145.57	s	
130.42	s	
117.69 - 126.63	m	
111.39 - 112.97	m	
109.96	s	

Experimental Protocols

Synthesis

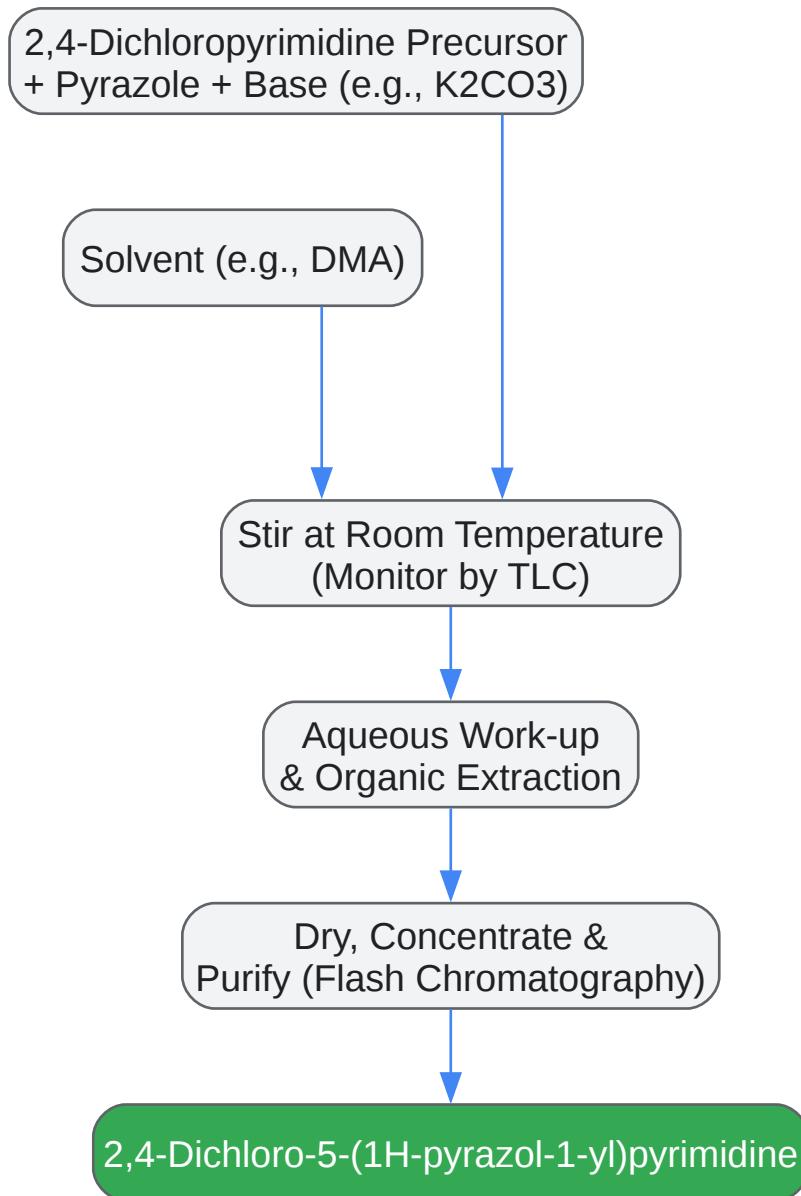
The synthesis of **2,4-dichloro-5-(1H-pyrazol-1-yl)pyrimidine** typically involves the nucleophilic substitution of a corresponding 2,4,5-trisubstituted pyrimidine. A general and analogous procedure can be adapted from the synthesis of 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine.^{[5][6]}

Methodology:

- Reaction Setup: To a solution of a suitable starting material like 2,4-dichloro-5-substituted-pyrimidine in a solvent such as N,N-dimethylacetamide (DMA), add pyrazole and a base like

potassium carbonate.

- Reaction Execution: The mixture is stirred, typically at room temperature, overnight. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[5]
- Work-up: Upon consumption of the starting material, the reaction mixture is diluted with water and extracted multiple times with an organic solvent (e.g., ethyl acetate).[5]
- Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude residue is then purified using flash chromatography on silica gel.[5]



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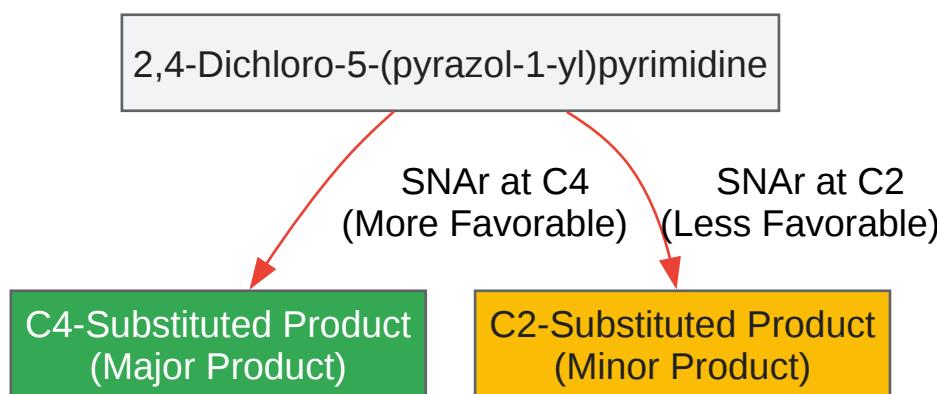
General synthesis workflow for the target compound.

Reactivity and Chemical Behavior

The chemistry of **2,4-dichloro-5-(1H-pyrazol-1-yl)pyrimidine** is dominated by the high reactivity of the chlorine substituents towards nucleophilic aromatic substitution (SNAr).

Regioselectivity of SNAr Reactions

In 2,4-dichloropyrimidines, the C4 position is generally more susceptible to nucleophilic attack than the C2 position.^[2] For derivatives with an electron-withdrawing substituent at the C5 position, this selectivity for C4 substitution is often enhanced.^{[7][8]} However, the reaction can sometimes yield a mixture of C2 and C4 substituted products, or even disubstituted products, depending on the reaction conditions and the nature of the nucleophile.^[2] The pyrazolyl group at the C5 position influences the electronic distribution of the pyrimidine ring, guiding the regioselectivity of incoming nucleophiles.



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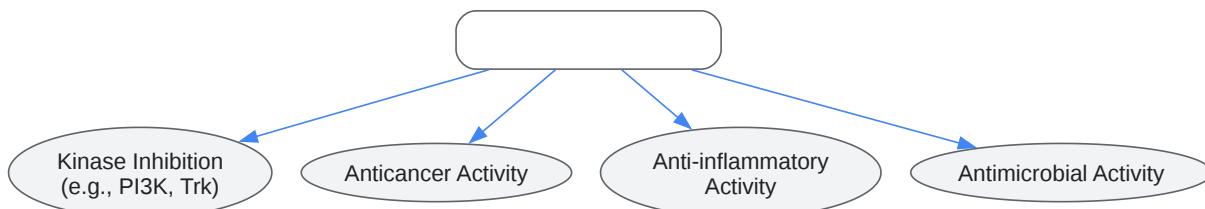
Regioselectivity in S_NAr reactions.

Potential Biological Activity and Applications

While specific biological activities for **2,4-dichloro-5-(1H-pyrazol-1-yl)pyrimidine** have not been extensively reported, its structural motifs are present in many compounds of significant pharmacological interest.

- **Kinase Inhibition:** Pyrimidine and pyrazole-based scaffolds are core components of numerous kinase inhibitors.^{[9][10]} Compounds derived from this scaffold could potentially target signaling pathways regulated by kinases like PI3K δ , Tropomyosin receptor kinases (Trks), or EGFR, which are implicated in cancer and inflammatory diseases.^{[9][10][11]}
- **Anticancer and Anti-inflammatory Agents:** Fused heterocyclic systems derived from pyrazolopyrimidines have demonstrated a wide range of biological activities, including anticancer and anti-inflammatory properties.^{[10][12]}

- Synthetic Intermediate: The primary application of this compound is as a versatile building block in medicinal chemistry. Its reactive chlorine atoms allow for the facile introduction of various functional groups, enabling the synthesis of diverse compound libraries for drug discovery programs.[2][9]



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Potential biological activities of the scaffold.

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References

- 1. ijpbs.com [ijpbs.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine,(CAS# 1260860-26-1)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. 2,4-Dichloro-5-(1h-pyrazol-1-yl)pyrimidine - CAS:1260860-26-1 - Sunway Pharm Ltd [3wpharm.com]
- 5. 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoro-meth-yl)pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CAS 42754-96-1: 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine [cymitquimica.com]
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